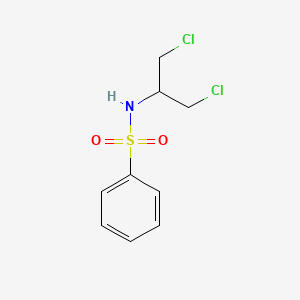
N-(1,3-dichloropropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dichloropropan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S It is characterized by the presence of a benzenesulfonamide group attached to a 1,3-dichloropropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dichloropropan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1,3-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dichloropropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation: The benzenesulfonamide group can be oxidized to form sulfonic acids or sulfonate esters under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-alkylated benzenesulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-(1,3-dichloropropan-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on biological systems, including its interactions with proteins and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-dichloropropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dichloropropan-2-yl)benzenesulfonamide: shares structural similarities with other benzenesulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
832-24-6 |
|---|---|
Molecular Formula |
C9H11Cl2NO2S |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
N-(1,3-dichloropropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c10-6-8(7-11)12-15(13,14)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
InChI Key |
QFFYDQFZIWBBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
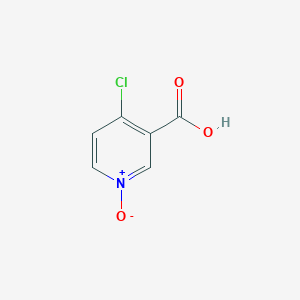
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
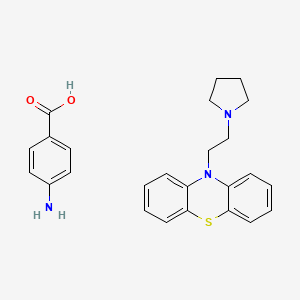
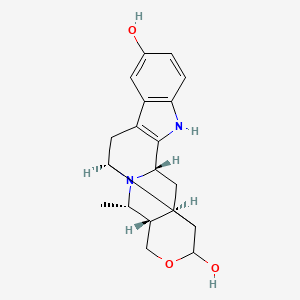
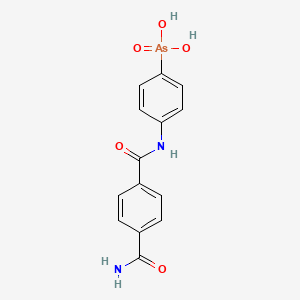
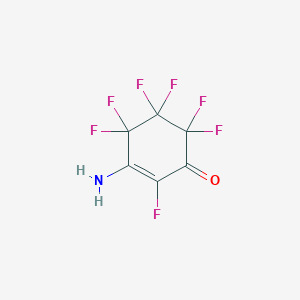
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)
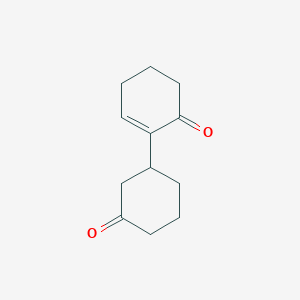

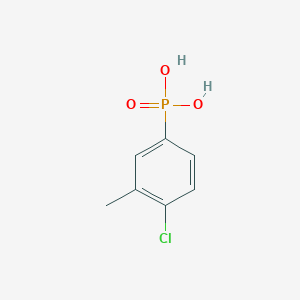
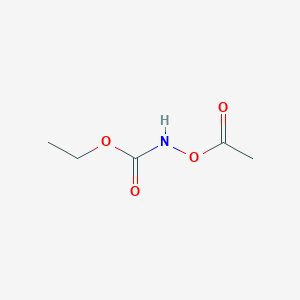
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
